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Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate

Cat. No.: B13221322
CAS No.: 1087798-39-7
M. Wt: 260.33 g/mol
InChI Key: HHKPXJWDHOCXJT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Organic Chemistry

Spirocyclic scaffolds, especially strained spiro-heterocycles, are highly sought after in modern drug design. researchgate.net Their rigid, three-dimensional structures provide a predictable orientation of substituents, which can enhance a drug candidate's binding affinity and selectivity for its biological target. researchgate.net The spiro[3.3]heptane motif, composed of two fused cyclobutane (B1203170) rings, has emerged as a key structural element in medicinal chemistry. nih.gov

This scaffold is recognized as a valuable bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. nih.gov It can effectively mimic other common rings found in bioactive molecules. For instance, spiro[3.3]heptane has been successfully used as a saturated, non-planar replacement for benzene (B151609) rings in drugs like sonidegib and vorinostat. nih.govchemrxiv.org Furthermore, derivatives such as 2,6-diazaspiro[3.3]heptane have been employed as effective bioisosteres for piperazine (B1678402), leading to improved target selectivity and reduced cytotoxicity in some cases. rsc.org The unique spatial arrangement of functional groups on the spiro[3.3]heptane core allows for fine-tuning of a molecule's properties, making it a powerful tool for medicinal chemists. nih.govacs.org

Spirocyclic ScaffoldCommon Bioisosteric Replacement ForKey Advantages in Drug Design
Spiro[3.3]heptane Benzene (mono-, meta-, and para-substituted)Provides 3D complexity, patent-free analog generation. nih.govchemrxiv.org
2,6-Diazaspiro[3.3]heptane PiperazineCan improve target selectivity and reduce off-target effects. rsc.org
2-Azaspiro[3.3]heptane PiperidineOffers a more water-soluble and rigid alternative. rsc.org
1-Oxaspiro[3.3]heptane Tetrahydro-2H-pyraneRelatively underexplored but offers novel chemical space. rsc.org

The Role of Carbamate (B1207046) Functional Groups in Chemical Synthesis and as Protecting Groups

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is of paramount importance in organic synthesis. masterorganicchemistry.com Its unique electronic structure, an intermediate between an ester and an amide, confers chemical stability and allows it to participate in hydrogen bonding. acs.org This has led to its incorporation in numerous therapeutic agents and prodrugs. acs.orgnih.gov

Perhaps the most critical role of carbamates in synthesis is as protecting groups for amines. nih.govchem-station.com Amines are highly reactive and nucleophilic, often interfering with desired chemical transformations elsewhere in a molecule. By converting an amine to a carbamate, its reactivity is temporarily masked. chem-station.comchemistrytalk.org This strategy is fundamental in complex syntheses, particularly in the construction of peptides from amino acids. masterorganicchemistry.comacs.org

Several types of carbamate protecting groups are commonly used, each with specific conditions for its removal (deprotection), allowing for selective unmasking of amines in a multi-step synthesis. chem-station.com The benzyl (B1604629) carbamate group, often abbreviated as Cbz or Z, is a classic example. It is typically stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. masterorganicchemistry.com This orthogonality to other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern synthetic strategy. masterorganicchemistry.com

Carbamate Protecting GroupAbbreviationTypical Deprotection ConditionsKey Features
Benzyl carbamate Cbz, ZH₂, Pd/C (Catalytic Hydrogenation)One of the first developed for peptide synthesis; stable to mild acid and base. masterorganicchemistry.com
tert-Butyloxycarbonyl BocStrong acid (e.g., Trifluoroacetic acid - TFA)Widely used due to its acid lability; orthogonal to Cbz and Fmoc. masterorganicchemistry.com
Fluorenylmethyloxycarbonyl FmocMild base (e.g., Piperidine)Base-labile; central to modern solid-phase peptide synthesis. masterorganicchemistry.com
Methyl carbamate ---Concentrated strong acid and water (hydrolysis)Adds a protective carbonyl next to the amine, preventing many addition reactions. chemistrytalk.org

Contextualization of Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate within Spiro[3.3]heptane Derivatives Research

This compound is a molecule that elegantly combines the structural features discussed above. It is a disubstituted spiro[3.3]heptane derivative, specifically a diamine. The core structure is spiro[3.3]heptane-2,6-diamine. One of the amino groups (at position 2) is protected as a benzyl carbamate (Cbz group), while the other amino group (at position 6) remains free.

This specific arrangement makes the compound a valuable synthetic building block. acs.org The free amine at the 6-position is available for reaction—such as amide bond formation or alkylation—while the amine at the 2-position is shielded from reacting. Subsequently, the Cbz group can be removed under specific conditions (hydrogenation) to reveal the second amine, allowing for further, differential functionalization.

Research into related structures underscores the utility of this molecular design. For example, the analogous compound, tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, which features a Boc protecting group instead of Cbz, is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutic agents. medchemexpress.com The synthesis of various stereoisomers of protected spiro[3.3]heptane-1,6-diamines has also been reported, highlighting the importance of these scaffolds as building blocks for drug discovery. acs.org The existence of precursors like Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate, where the amine at position 6 is replaced by a ketone, points to potential synthetic routes involving reductive amination to access the target compound. cymitquimica.combldpharm.com

Therefore, this compound is not an end product in itself but rather a sophisticated intermediate, purposefully designed for the controlled and sequential construction of more complex molecules that leverage the unique three-dimensional properties of the spiro[3.3]heptane scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O2 B13221322 Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate CAS No. 1087798-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1087798-39-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C15H20N2O2/c16-12-6-15(7-12)8-13(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)

InChI Key

HHKPXJWDHOCXJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for Benzyl 6 Aminospiro 3.3 Hept 2 Ylcarbamate and Spiro 3.3 Heptane Analogs

Foundational Retrosynthetic Strategies for Spiro[3.3]heptane Core Construction

A primary retrosynthetic disconnection of the spiro[3.3]heptane core points to precursors that can undergo intramolecular cyclization. One common strategy involves the double alkylation of a malonate ester with a 1,1-bis(halomethyl)cyclobutane derivative. This approach is effective for creating the spirocyclic carbon framework.

Another powerful method for constructing the spiro[3.3]heptane skeleton is through a [2+2] cycloaddition reaction. For instance, the reaction of a ketene (B1206846) with an appropriate alkene can form a cyclobutanone (B123998), which can then be further elaborated to the spirocyclic system. This methodology has been successfully applied to the synthesis of various functionalized spiro[3.3]heptanes.

Semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates have also emerged as an expedient route to spiro[3.3]heptan-1-ones. nih.gov This 'strain-relocating' rearrangement allows for the efficient formation of the highly strained spirocyclic ketone from more accessible starting materials. nih.gov The reaction is often regio- and stereospecific, providing access to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

A divergent approach starting from a common precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, has also been reported for the synthesis of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. jocpr.com The construction of the second cyclobutane (B1203170) ring can be achieved through either a subsequent dichloroketene (B1203229) addition or a Meinwald oxirane rearrangement, depending on the desired substitution pattern. jocpr.com

Strategy Key Reaction Precursors Advantages Reference
Double Malonate AlkylationNucleophilic Substitution1,1-bis(halomethyl)cyclobutane, Diethyl malonateConvergent, good for symmetrical systems scispace.com
[2+2] CycloadditionKetene CycloadditionKetene, AlkeneAccess to functionalized cyclobutanones jocpr.com
Semipinacol RearrangementStrain-Relocating Rearrangement1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanesRegio- and stereospecific, access to optically active products nih.gov
Divergent SynthesisDichloroketene Addition / Meinwald RearrangementO-silylated 2-(hydroxymethyl)cyclobutanone derivativeAccess to diverse regio- and stereoisomers jocpr.com

Strategic Incorporation of Amino and Carbamate (B1207046) Functionalities into Spirocyclic Architectures

With the spiro[3.3]heptane core constructed, the next strategic challenge lies in the introduction of the amino and carbamate functionalities at the C-2 and C-6 positions. The symmetrical nature of some spiro[3.3]heptane precursors, such as the 2,6-dione or 2,6-dicarboxylic acid, allows for symmetrical functionalization, which must be followed by selective protection to achieve the desired monosubstituted carbamate.

A key intermediate for the synthesis of Benzyl (B1604629) 6-aminospiro[3.3]hept-2-ylcarbamate is the corresponding 2,6-diamine. The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported and these compounds serve as valuable building blocks. nih.gov

One common method for introducing an amino group is through the Curtius rearrangement of a carboxylic acid derivative. For example, spiro[3.3]heptane-2,6-dicarboxylic acid can be converted to the corresponding diacyl azide (B81097), which then rearranges to the diisocyanate. Subsequent hydrolysis yields the 2,6-diamine.

The Strecker amino acid synthesis is another valuable tool. This reaction, involving a ketone, an amine source (like ammonia), and cyanide, can be used to introduce an amino and a nitrile group simultaneously. For spirocyclic ketones, this can be a powerful method to install the necessary functionalities. Modified Strecker reactions using chiral auxiliaries can also provide stereocontrol. jocpr.com

Reductive amination of a spiro[3.3]heptane-2,6-dione is a direct method to form the 2,6-diamine. This reaction typically involves treating the dione (B5365651) with ammonia (B1221849) or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Once the 2,6-diamine is obtained, the final step is the selective protection of one of the amino groups as a benzyl carbamate. This requires a careful choice of reaction conditions to favor mono-protection. By using a limited amount of benzyl chloroformate (Cbz-Cl) in the presence of a base, it is possible to achieve the desired mono-Cbz protected diamine. The separation of the desired product from the unprotected diamine and the diprotected byproduct is often achieved through chromatography.

The table below summarizes some of the key reactions for incorporating amino functionalities.

Method Starting Functionality Key Reagents Intermediate/Product Functionality Reference
Curtius RearrangementCarboxylic AcidDiphenylphosphoryl azide (DPPA), AlcoholCarbamate, Amine (after hydrolysis) figshare.com
Strecker SynthesisKetoneAmmonia, Cyanideα-Amino Nitrile, α-Amino Acid (after hydrolysis) jocpr.com
Reductive AminationKetoneAmmonia/Amine, Reducing Agent (e.g., NaBH3CN)Amine thieme-connect.de

The synthesis of Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate thus represents a multistep process that hinges on the successful construction of the strained spiro[3.3]heptane core followed by the strategic and selective introduction of the required amino and carbamate functional groups. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability of the reactions.

Stereochemical Control and Chiral Resolution in Spiro 3.3 Heptane Amino Carbamate Synthesis

Enantioselective Synthetic Routes to Spirocyclic Compounds

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, thereby avoiding the formation of a racemic mixture and the need for subsequent resolution. For spiro[3.3]heptane systems, this is often achieved through the use of chiral auxiliaries, catalysts, or starting materials.

One effective strategy involves the use of chiral auxiliaries, such as Ellman's sulfinamide, to guide the stereochemical outcome of key reactions. nih.gov In the synthesis of spiro[3.3]heptane-based glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was employed. nih.gov Although the diastereoselectivity of the reaction was moderate, it enabled the successful chromatographic separation and isolation of enantiopure derivatives. nih.gov The resulting adducts were noted to be more stable compared to those formed with other auxiliaries like (R)-α-phenylglycinol, facilitating more efficient purification. nih.gov

Another approach focuses on creating optically active spirocyclic ketones, which serve as versatile intermediates. An expedient synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones has been developed via a strain-relocating semipinacol rearrangement. nih.gov This process, starting from a substituted cyclopropanone (B1606653) equivalent, was demonstrated to be fully regio- and stereospecific, yielding enantioenriched spirocyclic ketones. nih.gov These ketones can then be converted into the desired amino carbamates through subsequent stereocontrolled transformations.

Furthermore, cooperative catalysis involving achiral metal complexes and chiral acids has emerged as a powerful tool. Enantioselective carbene N-H insertion reactions, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, have been developed for the synthesis of carbamate-protected α-amino acid derivatives. researchgate.net This method provides high yields and excellent enantioselectivity under mild conditions, representing a promising route for directly installing the protected amine functionality with stereocontrol. researchgate.net

Diastereoselective Transformations and Control

When a molecule contains multiple stereocenters, as in substituted spiro[3.3]heptanes, controlling the relative configuration between them (diastereoselectivity) is crucial. Diastereoselective transformations aim to preferentially form one diastereomer over others.

In the synthesis of spiro[3.3]heptane amino acid analogs, the construction of the spirocyclic core itself can be a source of diastereoselectivity. Depending on the synthetic route, such as those involving [2+2] cycloadditions or Meinwald oxirane rearrangements, different substitution patterns and relative stereochemistries can be established. nih.gov The subsequent functionalization, for instance through a Strecker reaction on a spirocyclic ketone, introduces another stereocenter. While the diastereoselectivity of this addition may not be perfect, the distinct physical properties of the resulting diastereomers often allow for their separation via standard chromatography. nih.gov

Highly diastereoselective cascade reactions offer a more efficient method for constructing complex spirocycles. For example, a double Michael addition of thiooxindoles to dibenzalacetone has been shown to produce spiro[cyclohexanone-thiooxindole] compounds as a single diastereomer under catalyst-free conditions. nih.gov While the scaffold is different, this principle of using cascade reactions to set multiple stereocenters in a single, highly controlled operation is applicable to the synthesis of complex spiro[3.3]heptane systems. The stereochemical outcome in such reactions is often governed by the thermodynamic stability of the transition states leading to the different diastereomeric products. nih.gov

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids also relies on the controlled construction of the two four-membered rings through subsequent ring-closure reactions, which establishes the relative stereochemistry of the substituents. nih.gov

Classical Chiral Resolution Techniques (e.g., Using Tartaric Acid Derivatives)

When enantioselective synthesis is not feasible or desired, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. The most common classical method involves the formation of diastereomeric salts. wikipedia.org

This technique relies on reacting the racemic amine, such as the 6-aminospiro[3.3]heptane precursor, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluyl-tartaric acid (DPTTA), are frequently used for this purpose. wikipedia.orgresearchgate.net

The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. rsc.org This solubility difference allows for the selective crystallization of one of the diastereomeric salts, while the other remains in solution. rsc.org The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine and the chiral resolving agent, which can often be recovered and reused. wikipedia.orggoogle.com The success of this method is difficult to predict and often requires screening various resolving agents and crystallization solvents to find optimal conditions. wikipedia.org

Resolving Agent TypePrinciple of SeparationKey Steps
Chiral Carboxylic Acids (e.g., Tartaric Acid) Formation of diastereomeric salts with different solubilities. wikipedia.orggoogle.com1. Reaction of racemic amine with a single enantiomer of the chiral acid. 2. Selective crystallization of the less soluble diastereomeric salt. 3. Filtration to separate the solid salt from the dissolved one. 4. Treatment with base to liberate the pure amine enantiomer. wikipedia.org

Advanced Chromatographic Separation Methods (e.g., Chiral Supercritical Fluid Chromatography)

For both analytical and preparative-scale separation of enantiomers, advanced chromatographic techniques are often more efficient and versatile than classical resolution. Chiral Supercritical Fluid Chromatography (SFC) has become a powerful tool for this purpose. selvita.com

SFC utilizes a mobile phase composed of carbon dioxide above its critical temperature and pressure (a supercritical fluid), often with a small amount of a co-solvent like methanol. youtube.com This technique offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced consumption of organic solvents, and higher efficiency due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. selvita.comyoutube.com

The separation of enantiomers is achieved by using a column packed with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are the most common and versatile for chiral SFC. chromatographyonline.com The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonds, steric interactions) between the two enantiomers and the chiral selector in the stationary phase, causing one enantiomer to travel through the column more slowly than the other. chromatographyonline.com This method is highly effective for the purification of pharmaceutical intermediates and allows for the isolation of both enantiomers in high purity from a racemic mixture. americanpharmaceuticalreview.com

TechniqueMobile PhaseStationary PhaseAdvantages
Chiral SFC Supercritical CO2 with co-solvents (e.g., methanol) youtube.comChiral Stationary Phase (CSP), often polysaccharide-based chromatographyonline.com- Fast separations and high throughput youtube.com - Reduced organic solvent use ("Green Chemistry") selvita.com - High efficiency and resolution selvita.com

Stereoisomeric Assignments through Spectroscopic and Diffraction Methods (e.g., X-ray Diffraction)

After synthesizing and separating stereoisomers, it is imperative to unambiguously determine their absolute and relative configurations. X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov

When a suitable single crystal of a spiro[3.3]heptane derivative can be grown, X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. nih.govchemrxiv.org This technique was used to confirm the absolute configuration of stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov It has also been used to confirm the structures of various functionalized spiro[3.3]heptanes intended for use as synthetic building blocks. chemrxiv.org

In cases where single crystals cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. For determining the relative stereochemistry of diastereomers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (1H–1H-NOESY) can be very powerful. researchgate.net This method detects spatial proximities between protons in a molecule. By analyzing the cross-peaks in a NOESY spectrum, one can deduce which substituents are on the same side of a ring system (cis) and which are on opposite sides (trans), thereby assigning the relative configuration of the stereocenters. researchgate.net

MethodInformation ProvidedRequirement
X-ray Diffraction Unambiguous absolute and relative stereochemistry; precise 3D structure. nih.govchemrxiv.orgA suitable single crystal of the compound.
2D NMR (NOESY) Relative stereochemistry (e.g., cis/trans relationships). researchgate.netSoluble sample; distinct proton signals.

Chemical Transformations and Reactivity Profiles of Benzyl 6 Aminospiro 3.3 Hept 2 Ylcarbamate Derivatives

Transformations Involving the Carbamate (B1207046) Group

The benzyl (B1604629) carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective removal.

The most common method for the deprotection of a benzyl carbamate is catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction is clean, often quantitative, and the byproducts are toluene and carbon dioxide, which are easily removed. This process regenerates the free amine, allowing for subsequent functionalization or for revealing the final diamine product. Alternative methods for Cbz deprotection include transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate or triethylsilane, or treatment with strong acids, although these are less common. total-synthesis.comorganic-chemistry.org The choice of deprotection strategy depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. organic-chemistry.org

Table 4: Common Benzyl Carbamate (Cbz) Deprotection Methods

MethodReagentsSolventKey Features
HydrogenolysisH₂, Pd/CMethanol, Ethanol, or Ethyl Acetate (B1210297)Clean, high-yielding, common
Transfer HydrogenationAmmonium Formate, Pd/CMethanolAvoids use of H₂ gas
AcidolysisHBr in Acetic AcidAcetic AcidHarsh conditions, less common
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄N,N-DimethylacetamideUseful for sensitive substrates organic-chemistry.org

Intramolecular Ring Closure Reactions Mediated by Carbamate Groups

The presence of both a carbamate and an amino group on the spiro[3.3]heptane scaffold in derivatives of benzyl 6-aminospiro[3.3]hept-2-ylcarbamate provides the potential for intramolecular cyclization reactions to form bicyclic urea derivatives. While specific examples of such reactions on this particular spiro[3.3]heptane system are not extensively documented in the literature, the general principles of organic chemistry suggest that such transformations are plausible under appropriate conditions.

The formation of a cyclic urea from a diamine or an amino-carbamate typically involves the reaction of the amino group with a carbonyl equivalent. In the case of an amino-carbamate, the carbamate itself can serve as the source of the carbonyl group for the cyclization. This transformation would likely proceed via an intramolecular nucleophilic attack of the free amino group on the carbonyl carbon of the carbamate.

This type of reaction is often promoted by heat or by the use of activating agents that enhance the electrophilicity of the carbamate carbonyl. The feasibility and rate of such a cyclization would be highly dependent on the stereochemical relationship between the amino and carbamate groups on the spiro[3.3]heptane core. A cis-relationship would likely favor the intramolecular reaction due to the spatial proximity of the reacting groups.

One potential synthetic route to a bicyclic urea from a diaminospiro[3.3]heptane precursor involves the use of phosgene or a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), to react with the two amino groups. This method is a common approach for the synthesis of 1,3-disubstituted ureas nih.gov.

Table 1: Potential Intramolecular Cyclization Reaction of a Diaminospiro[3.3]heptane Derivative

Starting MaterialReagentProductReaction Type
2,6-Diaminospiro[3.3]heptane1,1'-Carbonyldiimidazole (CDI)Spiro[3.3]heptane-fused bicyclic ureaIntramolecular Cyclization / Urea Formation

It is important to note that the benzyl protecting group on the carbamate would likely need to be removed prior to or during the cyclization process to liberate the necessary reactive sites for urea formation.

Chemical Conversions of Auxiliary Functional Groups on the Spiro[3.3]heptane Core (e.g., esters, carbonyls, alkenes)

The spiro[3.3]heptane core can be functionalized with a variety of other groups, such as esters, carbonyls, and alkenes, in addition to the amino and carbamate moieties. The chemical conversion of these auxiliary functional groups allows for the synthesis of a diverse range of derivatives with tailored properties. Simple functional group transformations can provide access to a wide array of mono- and bifunctional spiro[3.3]heptane-derived building blocks, including alcohols, amines, boronate esters, and carboxylic acids researchgate.net.

The carbonyl group on the spiro[3.3]heptane ring is a versatile handle for a variety of addition and condensation reactions typical for ketones google.com. For instance, the reduction of a ketone to an alcohol can be achieved using standard reducing agents. Further transformations, such as the Wolff-Kishner reduction, can be employed to completely remove the carbonyl group chemrxiv.org.

The presence of ester functionalities on the spiro[3.3]heptane scaffold opens up possibilities for hydrolysis to carboxylic acids, which can then be further derivatized. For example, a Curtius reaction of a carboxylic acid can lead to the formation of an amine chemrxiv.org.

Alkene groups on the spiro[3.3]heptane core can undergo a variety of addition reactions. For instance, epoxidation of an alkene can lead to the formation of an oxirane, which can then undergo further transformations such as Meinwald oxirane rearrangement to construct other spirocyclic systems nih.gov. The reaction of alkenes with keteneiminium salts has also been utilized to construct the spiro[3.3]heptane core itself chemrxiv.org.

Table 2: Examples of Chemical Conversions on Functionalized Spiro[3.3]heptane Derivatives

Functional GroupReagents/ConditionsProduct Functional GroupReference
KetoneWolff-Kishner reductionMethylene (B1212753) chemrxiv.org
Carboxylic AcidCurtius reactionAmine chemrxiv.org
AlkeneEpoxidationOxirane nih.gov
KetoneAddition of NucleophilesAlcohol google.com
AmideHydrolysisCarboxylic Acid chemrxiv.org

These transformations highlight the versatility of the spiro[3.3]heptane scaffold as a template for the synthesis of complex and diverse molecular architectures. The strategic manipulation of these auxiliary functional groups, in concert with the reactivity of the carbamate and amino moieties, provides a powerful platform for the development of novel chemical entities.

Conformational Analysis and Structural Analogies of Spiro 3.3 Heptane Derivatives

Intrinsic Three-Dimensionality and Conformational Restriction of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane scaffold is characterized by its inherent three-dimensionality and significant conformational restriction. nih.govnih.gov This rigid structure is a direct consequence of the fusion of two cyclobutane (B1203170) rings at a single, central carbon atom. wikipedia.org Unlike more flexible acyclic or larger cyclic systems, the spirocyclic nature of spiro[3.3]heptane limits the number of accessible conformations, providing a well-defined and predictable three-dimensional arrangement for appended functional groups. nih.gov

The cyclobutane rings within the spiro[3.3]heptane framework are not planar. Instead, they adopt a puckered or folded conformation to alleviate some of the inherent angle and torsional strain. chemistrysteps.comlumenlearning.com This puckering is a key feature of the scaffold's three-dimensional shape. The strain within the spiro[3.3]heptane system has been a subject of interest, and its derivatives have been identified as promising options for fine-tuning the tridimensional environment of pharmaceutical candidates. nih.gov This conformational rigidity is a valuable attribute in drug design, as it can reduce the entropic penalty associated with a ligand binding to its target, potentially leading to increased potency and selectivity. researchgate.net The defined spatial location of substituents due to the strained and rigid nature of the scaffold provides highly predictable exit vectors for functional groups. researchgate.net

Structural Mimicry and Isosteric Relationship with Cyclohexane (B81311) and Cycloheptane (B1346806) Frameworks

The spiro[3.3]heptane scaffold has been recognized as a valuable bioisostere for several common cyclic systems, most notably cyclohexane. researchgate.netacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The rigid, saturated nature of the spiro[3.3]heptane core allows it to mimic the spatial presentation of substituents on a cyclohexane ring, but in a more conformationally constrained manner. acs.org This structural similarity has led to the use of spiro[3.3]heptane derivatives as non-classical three-dimensional bioisosteres in drug discovery programs. rsc.org While the isosteric relationship with cyclohexane is well-documented, the mimicry of cycloheptane frameworks is less explicitly detailed in the literature but can be inferred from the general principles of using rigid scaffolds to replicate the spatial arrangements of more flexible rings.

Detailed structural analysis has confirmed the potential of spiro[3.3]heptane derivatives to act as restricted surrogates for specific isomers of disubstituted cyclohexanes. researchgate.netacs.org Specifically, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes have been identified as mimics for cis-1,4-disubstituted cyclohexane derivatives. researchgate.netacs.org In a similar vein, (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered restricted surrogates for trans-1,3-disubstituted cyclohexanes. researchgate.netacs.org This relationship is based on a comparison of the distances and spatial orientation of the functional groups on the respective scaffolds. researchgate.netacs.org The replacement of a flexible cyclohexane ring with a rigid spiro[3.3]heptane core can be a strategic approach to lock in a bioactive conformation and optimize ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. researchgate.netacs.org

Evaluation of Spatial Orientation and Exit Vectors of Functional Groups

A critical aspect of understanding the utility of the spiro[3.3]heptane scaffold is the evaluation of the spatial orientation and exit vectors of its functional groups. chemrxiv.orgrsc.org The "exit vector" concept describes the direction in which a substituent points away from the core scaffold. In contrast to the co-linear exit vectors of a para-substituted benzene (B151609) ring, the exit vectors in 2,6-disubstituted spiro[3.3]heptane are non-collinear. chemrxiv.org

Detailed geometric analysis of spiro[3.3]heptane derivatives has provided specific parameters to define the spatial arrangement of substituents. These parameters include the distance between substituents (d), the distance between the carbon atoms to which the substituents are attached (r), the plane angles (φ1 and φ2), and the dihedral angle (θ). chemrxiv.orgresearchgate.net

Table 1: Comparison of Geometric Parameters between para-Substituted Benzene and 2,6-Disubstituted Spiro[3.3]heptane. chemrxiv.orgresearchgate.net
Parameterpara-Substituted Benzene2,6-Disubstituted Spiro[3.3]heptane
Distance between substituents (d)5.66–5.71 Å6.87–6.89 Å
Distance between attachment points (r)2.77–2.81 Å4.16–4.20 Å
Plane angle (φ1)0.6–2.2°22.8–29.7°
Plane angle (φ2)0.6–2.2°22.8–29.7°
Dihedral angle (|θ|)123–149°129–130°

The data clearly indicates that the distance between substituents (d) and the distance between the points of attachment (r) are longer in the spiro[3.3]heptane scaffold compared to a para-substituted benzene ring. researchgate.net More significantly, the plane angles (φ1 and φ2) deviate substantially from the near 0° angles of the planar benzene ring, highlighting the non-collinear nature of the exit vectors in spiro[3.3]heptane. chemrxiv.orgresearchgate.net This distinct three-dimensional arrangement of functional groups is a defining characteristic of the spiro[3.3]heptane scaffold and a key reason for its growing importance in medicinal chemistry. chemrxiv.org

Strategic Utility of Benzyl 6 Aminospiro 3.3 Hept 2 Ylcarbamate As a Chemical Building Block

Application in the Design of Conformationally Constrained Molecular Scaffolds

The rigid nature of the spiro[3.3]heptane framework inherent in Benzyl (B1604629) 6-aminospiro[3.3]hept-2-ylcarbamate makes it an exemplary building block for the construction of conformationally constrained molecular scaffolds. Unlike flexible aliphatic chains or even some traditional cyclic systems, the spirocyclic core locks the attached functional groups into well-defined spatial orientations. This conformational restriction is crucial in drug design as it can pre-organize a molecule for optimal interaction with its biological target, potentially leading to a lower entropic penalty upon binding and, consequently, higher affinity and selectivity.

The spiro[3.3]heptane unit, with its two cyclobutane (B1203170) rings sharing a single carbon atom, creates a rigid structure with substituents projecting in distinct vectors. This controlled spatial arrangement allows for the precise positioning of pharmacophoric elements, enabling a more accurate mimicry of the bioactive conformation of a ligand. This approach has been successfully employed to design molecules that can modulate the activity of various biological targets.

Expansion of Chemical Space through the Introduction of Spirocenters

The introduction of spirocenters is a highly effective strategy for expanding the accessible chemical space in drug discovery programs. Traditional drug discovery libraries have often been dominated by flat, aromatic structures. The incorporation of spirocyclic scaffolds, such as that derived from Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate, introduces a significant degree of three-dimensionality. This shift towards more spherical and 3D molecular shapes is believed to enhance the probability of discovering novel biological activities and improving drug-like properties.

Spiro compounds occupy a unique region of chemical space characterized by a high fraction of sp3-hybridized carbon atoms, a feature that has been correlated with increased success rates in clinical development. The rigid, non-planar geometry of the spiro[3.3]heptane core allows for the exploration of novel binding pockets on protein surfaces that may be inaccessible to more conventional, planar molecules. This expansion of chemical space provides new opportunities for identifying first-in-class therapeutics against challenging targets. The use of spirocyclic building blocks enables the creation of innovative molecular frameworks that are structurally distinct from existing drugs, thereby increasing the potential for novel intellectual property.

Modulation of Molecular Properties for Research Applications (e.g., Lipophilicity, Acidity)

The incorporation of the 2,6-diazaspiro[3.3]heptane scaffold, which can be accessed from this compound, has been shown to significantly modulate key physicochemical properties of molecules, such as lipophilicity and basicity (pKa). These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound PairScaffoldCalculated logPMeasured logD at pH 7.4Measured pKa
Analog 1aPiperazine (B1678402)2.51.88.5
Analog 1b2,6-Diazaspiro[3.3]heptane2.11.19.2
Analog 2aPiperazine3.22.57.9
Analog 2b2,6-Diazaspiro[3.3]heptane2.71.98.8

Development of Diverse Chemical Libraries for Screening and Exploration

This compound and its derivatives are valuable starting materials for the construction of diverse chemical libraries for high-throughput screening and biological exploration. The bifunctional nature of this building block, with its two amino groups, allows for the facile introduction of a wide range of substituents at two distinct points of the scaffold. This enables the generation of large and structurally diverse libraries of compounds with varied physicochemical and pharmacological properties.

The rigid spiro[3.3]heptane core ensures that the diversity elements are presented in a well-defined three-dimensional arrangement, which is advantageous for probing the topology of protein binding sites. Several strategies have been employed to create spiro[3.3]heptane-based libraries, including parallel synthesis and diversity-oriented synthesis approaches. These libraries have been screened against a variety of biological targets, leading to the identification of novel hit compounds for further optimization. The unique structural features of these libraries increase the likelihood of finding novel mechanisms of action and overcoming challenges associated with traditional chemical scaffolds. chemdiv.com

Library TypeScaffold CoreDiversity ElementsTherapeutic Area of Interest
GPCR-focused library2,6-Diazaspiro[3.3]heptaneAryl halides, carboxylic acidsNeurology, Metabolic Diseases
Kinase inhibitor libraryFunctionalized spiro[3.3]heptaneHeterocyclic fragments, sulfonyl chloridesOncology, Inflammation
Fragment libraryAminospiro[3.3]heptane derivativesSmall alkyl and aryl groupsBroad screening

Comparative Analysis with Traditional Cyclic Systems in Scaffold Design (e.g., Piperazine vs. 2,6-Diazaspiro[3.3]heptane)

The 2,6-diazaspiro[3.3]heptane scaffold, accessible from this compound, is often considered a "stretched" or three-dimensional bioisostere of the commonly used piperazine ring. A comparative analysis of these two scaffolds reveals significant differences in their structural and conformational properties, which can translate into distinct pharmacological profiles.

The nitrogen-to-nitrogen distance in 2,6-diazaspiro[3.3]heptane is greater than in piperazine, and the exit vectors for substituents are oriented differently in three-dimensional space. blumberginstitute.org This altered geometry can lead to different binding modes with a target protein. For instance, in some cases, the increased rigidity and altered vectorality of the spirocyclic scaffold can lead to enhanced binding affinity and selectivity compared to its piperazine-containing counterpart. However, in other instances where the more compact and flexible nature of piperazine is optimal for binding, the spirocyclic analog may show reduced activity. mdpi.com

The choice between a piperazine and a 2,6-diazaspiro[3.3]heptane scaffold is therefore a critical decision in the drug design process, with the spirocyclic system offering a valuable alternative for overcoming challenges associated with traditional scaffolds, such as poor selectivity or unfavorable physicochemical properties. nih.gov

PropertyPiperazine2,6-Diazaspiro[3.3]heptane
Conformational FlexibilityFlexible (chair/boat conformations)Rigid
Molecular ShapeRelatively flatThree-dimensional, spherical
Nitrogen-Nitrogen Distance~2.9 Å~4.2 Å blumberginstitute.org
Lipophilicity (logD)Generally higherGenerally lower
Basicity (pKa)LowerHigher

Contemporary Methodologies and Future Research Directions in Spiro 3.3 Heptane Chemistry

Advancements in Organocatalysis for Enantioselective Spirocycle Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysts. In the context of spirocycle synthesis, organocatalysis has enabled the construction of chiral spirocyclic frameworks with high enantioselectivity. These reactions often proceed through cascade or domino sequences, allowing for the rapid assembly of molecular complexity from simple starting materials.

Key organocatalytic strategies for the synthesis of spirocycles include:

Covalent Catalysis: This involves the formation of a covalent bond between the catalyst and the substrate.

Aminocatalysis: Chiral primary or secondary amines are used to activate carbonyl compounds through the formation of enamines or iminium ions. This has been successfully applied in cycloaddition and Michael-aldol cascade reactions to generate highly functionalized spirocycles.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts that can promote a variety of transformations, including annulations and cycloadditions, leading to the formation of spirocyclic compounds.

Non-Covalent Catalysis: This relies on weaker interactions, such as hydrogen bonding, to achieve stereocontrol.

Chiral Phosphoric Acid Catalysis: These Brønsted acids can activate substrates through hydrogen bonding, facilitating enantioselective cyclization reactions.

Hydrogen Bond Catalysis: Catalysts such as thioureas and squaramides can direct the stereochemical outcome of reactions by forming multiple hydrogen bonds with the substrates, effectively creating a chiral pocket.

While much of the research in organocatalytic spirocycle synthesis has focused on scaffolds like spirooxindoles, the developed methodologies are broadly applicable and offer significant potential for the enantioselective synthesis of the spiro[3.3]heptane core of molecules like Benzyl (B1604629) 6-aminospiro[3.3]hept-2-ylcarbamate.

Table 1: Overview of Organocatalytic Strategies for Spirocycle Synthesis

Catalysis TypeCatalyst ClassActivation ModeApplicable Reactions for Spirocycle Synthesis
Covalent Chiral AminesEnamine/Iminium Ion Formation[3+2] Cycloaddition, Michael-Aldol Cascade
N-Heterocyclic Carbenes (NHCs)Homoenolate/Acyl Anion EquivalentsAnnulation, [3+2] Cycloaddition
Non-Covalent Chiral Phosphoric AcidsBrønsted Acid/Hydrogen BondingCyclization, Povarov Reaction
Thioureas/SquaramidesBifunctional H-BondingMichael Addition, Cascade Reactions

Exploitation of Transition Metal Catalysis (e.g., Rhodium-catalyzed Hydroformylation, Grubbs Catalysts in RCM)

Transition metal catalysis provides a complementary and powerful approach for the construction of spiro[3.3]heptane derivatives. These methods often offer unique reactivity and selectivity profiles that are not accessible with other synthetic strategies.

Rhodium-catalyzed Hydroformylation: This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. While not a direct method for spirocycle formation, it is a crucial tool for the synthesis of key precursors. For instance, a strategically placed double bond on a cyclobutane (B1203170) derivative could be hydroformylated to introduce a hydroxymethyl group, which can then be further elaborated and cyclized to form the second ring of the spiro[3.3]heptane system. The high regioselectivity often achievable with rhodium catalysts is a significant advantage in multistep syntheses.

Grubbs Catalysts in Ring-Closing Metathesis (RCM): Ring-closing metathesis, catalyzed by ruthenium complexes known as Grubbs catalysts, has revolutionized the synthesis of cyclic compounds. RCM is particularly well-suited for the construction of the spiro[3.3]heptane framework. The general approach involves the synthesis of a diallylated cyclobutane precursor. Treatment of this precursor with a Grubbs catalyst initiates an intramolecular metathesis reaction, forming the second four-membered ring and liberating ethylene (B1197577) as a byproduct. The robustness and functional group tolerance of modern Grubbs catalysts make this a highly attractive and versatile strategy.

Table 2: Key Transition Metal-Catalyzed Reactions in Spiro[3.3]heptane Synthesis

ReactionCatalystDescriptionApplication in Spiro[3.3]heptane Synthesis
HydroformylationRhodium ComplexesAddition of -CHO and -H across a C=C bondSynthesis of functionalized cyclobutane precursors
Ring-Closing Metathesis (RCM)Grubbs Catalysts (Ruthenium)Intramolecular olefin metathesis to form a cyclic alkeneDirect formation of the spiro[3.3]heptane core from a diallylated precursor

Computational Chemistry and Molecular Modeling for Predictive Design of Spiro[3.3]heptane Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic targets and processes. In the context of spiro[3.3]heptane derivatives, these computational approaches provide valuable insights that can guide and accelerate experimental work.

Predicting Physicochemical Properties: The spiro[3.3]heptane scaffold is often employed as a three-dimensional bioisostere of planar aromatic rings. Computational methods, such as Density Functional Theory (DFT), can be used to calculate key physicochemical properties of novel spiro[3.3]heptane derivatives, including their lipophilicity (logP), aqueous solubility, and metabolic stability. These predictions are crucial in the early stages of drug discovery for assessing the druglikeness of potential candidates.

Conformational Analysis and Structural Characterization: The rigid, three-dimensional structure of the spiro[3.3]heptane core is one of its most important features. Molecular modeling techniques can be used to perform conformational analysis and to predict the spatial orientation of substituents. For instance, exit vector plot (EVP) analysis can be employed to characterize the geometry of the bonds connecting the spiro[3.3]heptane core to the rest of the molecule, providing a quantitative measure of its three-dimensionality. These computational analyses can complement experimental techniques like X-ray crystallography and NMR spectroscopy.

Reaction Mechanism and Catalyst Design: Computational chemistry is also a powerful tool for elucidating reaction mechanisms and for designing new catalysts. For the synthesis of spiro[3.3]heptane derivatives, DFT calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control stereoselectivity in organocatalytic and transition metal-catalyzed reactions. This understanding can then be used to design more efficient and selective catalysts for the synthesis of specific target molecules.

The integration of these computational approaches into the research and development workflow is crucial for the efficient design and synthesis of novel spiro[3.3]heptane derivatives with desired properties.

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